N-(3,4-difluorophenyl)-1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide
Description
“N-(3,4-difluorophenyl)-1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide” is a complex organic compound that features a cyclopropane ring, a furan ring, and an oxazole ring
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-11-4-3-10(8-12(11)19)20-16(22)17(5-6-17)15-9-14(24-21-15)13-2-1-7-23-13/h1-4,7-9H,5-6H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBQMLPQPIKYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-difluorophenyl)-1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide” likely involves multiple steps, including:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction.
Synthesis of the Oxazole Ring: This can be synthesized via cyclization reactions involving appropriate precursors.
Attachment of the Furan Ring: This can be done through cross-coupling reactions.
Introduction of the Fluorine Atoms: This can be achieved through electrophilic fluorination reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the furan ring.
Reduction: Reduction reactions could target the oxazole ring or the cyclopropane ring.
Substitution: The phenyl ring with fluorine atoms can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furanones.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties imparted by the cyclopropane, furan, and oxazole rings.
Mechanism of Action
The mechanism of action of “N-(3,4-difluorophenyl)-1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide” would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3,4-difluorophenyl)-1-[5-(pyridin-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of “N-(3,4-difluorophenyl)-1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide” lies in the combination of the cyclopropane, furan, and oxazole rings, along with the presence of fluorine atoms, which can impart unique chemical and biological properties.
Biological Activity
N-(3,4-difluorophenyl)-1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Antifungal Activity
Recent studies have indicated that derivatives of compounds containing the furan and oxazole moieties exhibit significant antifungal activity. For instance, a related compound demonstrated effectiveness against Phytophthora infestans, a notorious plant pathogen. The mechanism involved disruption of cell wall biosynthesis, leading to cell death through excessive septation and nutrient transport blockage .
Table 1: Antifungal Activity Against Various Fungi
| Compound ID | Fungi Tested | EC50 (μg/mL) | Comparison with Control |
|---|---|---|---|
| I18 | P. infestans | 5.7 | Better than Pyrimorph (25.2) |
| I10 | V. mali | 7.4 | Better than Hymexazol (29.1) |
| I19 | C. fulvum | 4.1 | |
| I25 | A. tenuis | 8.4 |
These results suggest that the structural features of this compound may confer similar antifungal properties.
Antitumor Activity
Other studies have explored the antitumor potential of compounds with similar structures. For example, compounds containing the oxazole ring have shown promise in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Cell Wall Biosynthesis Inhibition : As noted in antifungal studies, the compound may inhibit enzymes involved in cell wall synthesis, leading to structural failure in fungal cells.
- Apoptosis Induction : In cancer models, compounds with similar structures have been shown to activate apoptotic pathways, suggesting a potential mechanism for tumor suppression.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Study on P. infestans : A comprehensive study demonstrated that compound I18 not only inhibited fungal growth but also altered the morphology of fungal hyphae under SEM analysis .
- Antitumor Activity : In vitro studies on cancer cell lines showed that derivatives could reduce cell viability significantly compared to untreated controls, suggesting a need for further exploration into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
